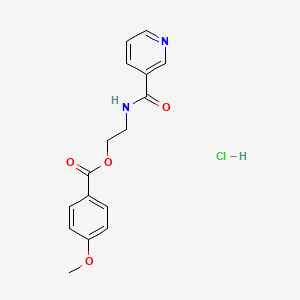

2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride” is a chemical compound that includes elements of nicotinamide and methoxybenzoate. Nicotinamide is a form of vitamin B3 and is used in the prevention and treatment of pellagra . Methoxybenzoate is a type of benzoate ester and a methoxy compound .

Synthesis Analysis

While specific synthesis information for this compound is not available, nicotinamide and methoxybenzoate compounds are often synthesized through various chemical reactions, including condensation and esterification .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Nicotinamide is involved in many biochemical reactions as part of the coenzyme NAD .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, methoxybenzoate compounds often have a characteristic aromatic odor .Applications De Recherche Scientifique

Structural Characterization and Biological Activity

Nicotinamides, including compounds structurally related to 2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride, have been recognized for their broad spectrum of applications, from antimicrobial agents to inhibitors of specific biological processes. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with similarities in functional groups, has been carried out to understand its biological activities better. These activities include antioxidant, antimicrobial, or anti-inflammatory effects due to the structural modification of the nicotinamide moiety (Burnett, Johnston, & Green, 2015).

Environmental Presence and Effects

Research on compounds structurally related to 2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride, such as parabens, has focused on their widespread use and potential environmental impact. Studies have shown that, despite wastewater treatments that eliminate them relatively well, parabens are always present at low concentration levels in effluents and are ubiquitous in surface water and sediments. This omnipresence is due to the continuous introduction of paraben-based products into the environment, reflecting the composition of these mixtures in consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).

Enhancement of Solubility and Application in Pharmaceuticals

Pharmaceutical cocrystals of nebivolol hydrochloride with enhanced solubility have been prepared using nicotinamide and other safe molecules. These cocrystals showed significantly higher solubility and faster dissolution rates than the parent drug, demonstrating the potential of such structural modifications in improving drug delivery and efficacy (Nikam & Patil, 2020).

Antimicrobial and Antifungal Applications

Compounds with structures similar to 2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride have been evaluated for their antimicrobial and antifungal activities. For instance, the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against bacterial and fungal species, indicating the potential for these compounds in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-methoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4.ClH/c1-21-14-6-4-12(5-7-14)16(20)22-10-9-18-15(19)13-3-2-8-17-11-13;/h2-8,11H,9-10H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLFLXOTRDOBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

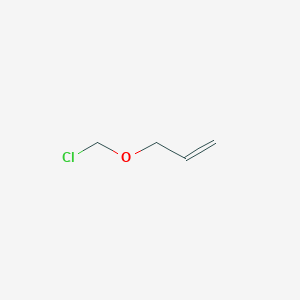

COC1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Nicotinamido)ethyl 4-methoxybenzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)

![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)